molecular formula C21H24N2O2S B11299866 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide

Cat. No.: B11299866
M. Wt: 368.5 g/mol
InChI Key: QLVFTUZNWJFRSE-UHFFFAOYSA-N
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Description

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) to form the benzazepine core

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzazepine ring or other functional groups.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated benzazepine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets and pathways. The benzazepine core may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The sulfanyl and phenylethyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity or altering its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzazepines
  • 2-benzazepines
  • 3-benzazepines

Uniqueness

Compared to other benzazepines, 3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide features unique functional groups that may confer distinct biological activities and therapeutic potential. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H24N2O2S

Molecular Weight

368.5 g/mol

IUPAC Name

3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H24N2O2S/c24-20(22-14-12-16-6-2-1-3-7-16)13-15-26-19-11-10-17-8-4-5-9-18(17)23-21(19)25/h1-9,19H,10-15H2,(H,22,24)(H,23,25)

InChI Key

QLVFTUZNWJFRSE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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